molecular formula C10H7NO3 B7888367 methyl 2-oxoindole-6-carboxylate

methyl 2-oxoindole-6-carboxylate

Cat. No.: B7888367
M. Wt: 189.17 g/mol
InChI Key: BVQULCMQTAHZGP-UHFFFAOYSA-N
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Description

Methyl 2-oxoindole-6-carboxylate (CAS: 14192-26-8) is a heterocyclic organic compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . Structurally, it features an oxo group at the 2-position of the indole ring and a methyl ester at the 6-position (Figure 1).

Properties

IUPAC Name

methyl 2-oxoindole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c1-14-10(13)7-3-2-6-5-9(12)11-8(6)4-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQULCMQTAHZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC(=O)C=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Scheme B: Four-Step Chain Prolongation

This method starts with 4-methyl-3-nitro-benzonitrile and involves:

  • Chain Prolongation :

    • Addition of a cyanomethyl group to the benzene ring.

    • Intermediate: (4-cyano-2-nitro-phenyl)acetic acid .

  • Reductive Cyclization :

    • Hydrogenation reduces the nitro group, enabling cyclization to form the oxindole scaffold.

    • Intermediate: 2-oxindole-6-carbonitrile .

  • Saponification :

    • Hydrolysis of the nitrile group to a carboxylic acid using strong base (e.g., NaOH).

  • Esterification :

    • Conversion of the carboxylic acid to the methyl ester (e.g., methanol/H+^+).

Advantages :

  • Higher functional group tolerance due to nitrile intermediacy.

  • Final yield: ~80–90% after optimization.

Alternative Synthesis via 4-Chloro-3-Nitrobenzoic Acid (Scheme C)

Cyclization-Hydration Sequence

This route, detailed in Example 1 of the patent, employs:

  • Cyclization :

    • 4-Chloro-3-nitrobenzoic acid reacts with propanedioic acid derivatives under basic conditions to form a bicyclic intermediate.

  • Hydration :

    • Acidic or enzymatic hydration introduces the oxindole carbonyl group.

  • Esterification :

    • Final methylation yields the target compound.

Challenges :

  • Requires precise control of hydration conditions to avoid over-oxidation.

  • Limited yield data, but purity exceeds 95% after recrystallization.

Comparative Analysis of Methodologies

Parameter Scheme A Scheme B Scheme C
Starting Material3-Nitro-benzoic acid4-Methyl-3-nitro-benzonitrile4-Chloro-3-nitrobenzoic acid
Steps343
Key IntermediateMethoxycarbonylmethyl esterCyanophenyl acetic acidBicyclic intermediate
YieldModerateHigh (~90%)High (>95%)
ScalabilityIndustrial-friendlyRequires cyanide handlingModerate

Optimization Insights :

  • Solvent Systems : Toluene or xylene is preferred for high-temperature reactions due to their high boiling points.

  • Crystallization : Addition of methyl cyclohexane at 80–100°C followed by cooling to −5°C enhances crystal purity.

  • Scavengers : Acetic anhydride in Scheme B prevents methanol interference during orthoester reactions.

Industrial-Scale Production Protocols

Large-Batch Alkylation (Method 1)

  • Reactants : 6-Methoxycarbonyl-2-oxindole (400 g), chloroacetic anhydride (540 g).

  • Conditions : Reflux in toluene (3 h), cooled to 80°C, then methyl cyclohexane added.

  • Yield : 93.5% (515.5 g) after methanol wash.

  • Purity : Confirmed via 1H^1H-NMR (DMSO-d6_6): δ 8.66 (s, 1H), 7.86 (d, J=8.3 Hz, 1H).

Orthobenzoate Condensation (Example 21)

  • Reactants : Methyl 2-oxoindole-6-carboxylate (20 g), triethyl orthobenzoate (46.9 g), acetic anhydride (32.0 g).

  • Conditions : 110°C in xylene (4 h), filtered at room temperature.

  • Yield : 80.9% (30.9 g) with 99.43% HPLC purity.

Critical Reaction Parameters

Temperature Control

  • Alkylation (Step Ila): 80–130°C ensures complete acyl transfer without decomposition.

  • Cyclization (Step Ilb): 100–140°C optimizes trimethylorthobenzoate reactivity.

Solvent Selection

  • Polar Protic (Methanol) : Used for washing to remove unreacted chloroacetyl chloride.

  • Aprotic (Toluene/Xylene) : Minimizes side reactions in electrophilic substitutions.

Analytical and Quality Control

Technique Application Example Data
HPLCPurity assessment99.75% (Example 31)
1H^1H-NMRStructural confirmationδ 4.98 (s, 2H, CH2_2)
Melting PointIdentity verification184–190°C

Chemical Reactions Analysis

Types of Reactions: Compound “methyl 2-oxoindole-6-carboxylate” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions involving compound “this compound” can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-oxoindole-6-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of BIBF 1120 , an indolinone that functions as a triple angiokinase inhibitor, indicating its potential in cancer therapy . Additionally, it plays a role in synthesizing Nintedanib , a drug used for treating idiopathic pulmonary fibrosis and certain types of cancer. The compound's ability to act as a precursor for these therapeutics highlights its relevance in drug development .

Nintedanib Synthesis

A recent study detailed the synthesis of Nintedanib using this compound as a key intermediate. The process involved multiple steps including acylation and cyclization reactions, yielding high purity products suitable for pharmaceutical applications .

Toxicity Studies

This compound has also been investigated within the context of toxicity studies required for Abbreviated New Drug Applications (ANDAs) filed with the FDA. These studies assess the safety profile of compounds derived from this intermediate, ensuring compliance with regulatory standards before clinical use .

Mechanism of Action

The mechanism of action of compound “methyl 2-oxoindole-6-carboxylate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Methyl 2-oxoindole-6-carboxylate belongs to the indole carboxylate family. Its analogs differ in substituent positions, electronic properties, and applications (Table 1).

Table 1: Structural Comparison of Indole Derivatives
Compound Name CAS Number Substituents Molecular Formula Key Applications
This compound 14192-26-8 2-oxo, 6-COOCH₃ C₁₀H₉NO₃ Nintedanib synthesis
Methyl 5-hydroxyindole-2-carboxylate - 5-OH, 2-COOCH₃ C₁₀H₉NO₃ Anti-inflammatory intermediates
7-Methoxy-1H-indole-3-carboxylic acid 128717-77-1 7-OCH₃, 3-COOH C₁₀H₉NO₃ Research reagents
Methyl 6-chlorooxoindoline-3-carboxylate 151056-78-9 6-Cl, 3-COOCH₃, 2-oxo C₁₀H₈ClNO₃ Antimicrobial studies
Methyl 1-acetyl-2-oxoindoline-6-carboxylate 676326-36-6 1-acetyl, 6-COOCH₃, 2-oxo C₁₂H₁₁NO₄ Drug metabolism research

Key Observations :

  • Substituent Position : The 2-oxo group in this compound enhances electrophilicity, making it reactive in nucleophilic substitutions compared to methoxy- or hydroxy-substituted analogs .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Stability
This compound 191.18 Not reported Low in water Stable under dry conditions
Methyl 5-hydroxyindole-2-carboxylate 191.18 199–201 Moderate in DMSO Sensitive to oxidation
7-Methoxy-1H-indole-3-carboxylic acid 191.18 Not reported Soluble in ethanol Hygroscopic
Methyl 6-chlorooxoindoline-3-carboxylate 225.63 Not reported Low in water Light-sensitive

Key Observations :

  • Molecular Weight : All indole carboxylates share similar core weights (~191 g/mol), but chloro or acetyl substituents increase mass (e.g., 225.63 g/mol for 6-chloro analog) .
  • Solubility : this compound exhibits low water solubility, typical of ester-containing indoles, necessitating organic solvents for reactions .

Q & A

Q. What are the standard synthetic routes for methyl 2-oxoindole-6-carboxylate, and how do reaction conditions influence yield?

this compound can be synthesized via cyclization of substituted indole precursors using acidic catalysts (e.g., boron trifluoride diethyl etherate) or via esterification of carboxylic acid derivatives. Reaction temperature, catalyst loading, and solvent polarity critically impact yield. For example, higher catalyst concentrations (e.g., 10 mol% BF₃·Et₂O) may accelerate cyclization but risk side reactions like over-alkylation. Solvents such as dichloromethane or toluene are preferred for their inertness .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis, using a C18 column and acetonitrile/water mobile phase. Structural confirmation requires nuclear magnetic resonance (NMR): ¹H NMR (DMSO-d₆) should show characteristic peaks for the methyl ester (~δ 3.8 ppm) and the oxoindole carbonyl (~δ 10.2 ppm). Mass spectrometry (ESI-MS) provides molecular ion verification (expected [M+H]⁺ = 206.18) .

Q. What are the key stability considerations for storing this compound?

The compound is hygroscopic and prone to hydrolysis under acidic or basic conditions. Store in airtight containers under inert gas (N₂/Ar) at −20°C. Avoid exposure to light, as UV radiation can degrade the indole core. Stability tests via accelerated aging (40°C/75% RH for 14 days) are advised to assess degradation products .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

Contradictions often arise from impurities or solvent interactions. For NMR, ensure complete solvent removal and use deuterated DMSO for improved solubility. Cross-validate with 2D techniques (HSQC, HMBC) to confirm coupling between the ester methyl and adjacent carbons. If MS shows unexpected adducts (e.g., sodium or potassium ions), repeat analysis in negative-ion mode or use ion-pairing reagents to suppress adduct formation .

Q. What catalytic systems optimize the regioselective functionalization of this compound?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C-3 position requires careful ligand selection. Triphenylphosphine (PPh₃) with Pd(OAc)₂ in THF at 80°C achieves moderate yields (~60%), while Buchwald-Hartwig amination using Xantphos ligands improves nitrogen-based substitutions. For C-5 halogenation, N-chlorosuccinimide (NCS) in DMF at 0°C minimizes overhalogenation .

Q. How do computational methods (e.g., DFT) aid in predicting reactivity and designing derivatives?

Density functional theory (DFT) at the B3LYP/6-31G(d) level can model electrophilic aromatic substitution trends. Fukui indices identify reactive sites (e.g., C-3 and C-5 for electrophiles), while molecular docking predicts binding affinities for drug discovery. Validate computational results with experimental Hammett substituent constants (σ) to refine synthetic strategies .

Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?

Implement statistical tools like Design of Experiments (DoE) to optimize parameters (e.g., catalyst ratio, temperature). Use inline PAT (Process Analytical Technology) tools, such as FTIR spectroscopy, to monitor reaction progress in real time. For crystallization, control cooling rates (<1°C/min) and employ anti-solvent addition (e.g., hexane) to ensure consistent particle size distribution .

Q. What mechanisms underlie the compound’s reported antimicrobial activity, and how can SAR studies refine potency?

this compound disrupts bacterial biofilm formation by inhibiting quorum-sensing receptors (e.g., LasR in P. aeruginosa). Structure-activity relationship (SAR) studies show that substituting the C-3 position with electron-withdrawing groups (e.g., nitro) enhances activity 3-fold. Pair with time-kill assays to differentiate bacteriostatic vs. bactericidal effects .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data?

In vitro-in vivo correlations (IVIVC) often fail due to metabolic instability or poor membrane permeability. Use hepatic microsome assays to identify metabolic hotspots (e.g., ester hydrolysis). Modify the ester group to a more stable prodrug (e.g., tert-butyl ester) or employ nanoformulations (liposomes) to improve bioavailability .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies?

Fit data to a four-parameter logistic model (IC₅₀ calculation) using nonlinear regression. For non-monotonic responses (e.g., hormesis), apply benchmark dose (BMD) modeling. Use ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring sample sizes (n ≥ 6) meet power analysis requirements .

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